molecular formula C6H6F3NO B13035529 (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol

(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol

Cat. No.: B13035529
M. Wt: 165.11 g/mol
InChI Key: ZPRDPRDEUXQCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol (CAS 1266112-12-2) is a high-purity chemical building block of significant interest in medicinal chemistry. This compound features a pyrrole heterocycle substituted with both a hydroxymethyl and a trifluoromethyl group. The presence of the trifluoromethyl group is a key structural feature, as it is known to enhance the pharmacological properties of bioactive molecules, including improving their metabolic stability, lipophilicity, and binding affinity . This reagent serves as a versatile synthon for the synthesis of novel nitrogen heterocycles. Research indicates that trifluoromethyl pyrrole derivatives are promising scaffolds in the development of new antimicrobial agents . Specifically, such compounds have shown potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus , and yeasts like Candida albicans , which are commonly associated with challenging chronic wound infections . The primary value of this compound lies in its use as a key intermediate for constructing more complex, biologically active molecules in drug discovery programs. Please handle with care. Refer to the Safety Data Sheet for comprehensive hazard and handling information. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5-2-10-1-4(5)3-11/h1-2,10-11H,3H2

InChI Key

ZPRDPRDEUXQCLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Common Synthetic Approaches

  • Halogenated Pyrrole Precursors : Starting with 4-bromo-1H-pyrrole derivatives, trifluoromethylation is introduced typically via reaction with trifluoroacetic acid or related reagents, followed by functional group transformations to install the methanol group at the 3-position through reduction or substitution steps.

  • Pyrrole Ring Construction with Functionalization : Alternative routes involve constructing the pyrrole ring with pre-installed trifluoromethyl and hydroxymethyl substituents via condensation reactions and subsequent modifications. This approach often uses ethyl acetoacetate or related β-ketoesters as starting materials, which undergo cyclization under ammonia or acid catalysis.

Detailed Preparation Methods

Synthesis via 4-Bromo-1H-Pyrrole Intermediate

One well-documented method involves the following steps:

  • Trifluoromethylation : 4-bromo-1H-pyrrole is reacted with trifluoroacetic acid or trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group at the 4-position.

  • Introduction of Methanol Group : The bromide at the 3-position is then converted to a methanol group by nucleophilic substitution or reduction of an intermediate aldehyde or halide. This step often requires mild reducing agents or catalytic hydrogenation.

  • Purification and Characterization : The product is purified by column chromatography on silica gel and characterized using NMR (1H, 13C), mass spectrometry, and melting point analysis.

Pyrrole Ring Formation and Functionalization Route

An alternative synthetic route starts from ethyl acetoacetate and ammonia:

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Trifluoromethylation 4-bromo-1H-pyrrole + trifluoroacetic acid 70-90 Requires precise temperature control to avoid side reactions
Methanol group introduction Reduction with Raney Nickel or NaBH4 80-87 Hydrogenation under mild pressure; Raney Nickel catalysis effective
Pyrrole ring formation Ethyl acetoacetate + NH3 + 2-chloroacetone 48-95 Low temperature (-20 to 0 °C) for initial steps; reflux for hydrolysis
Hydrolysis of ester KOH (60%) aqueous, reflux 90-96 Hydrolysis followed by acidification to precipitate carboxylic acid
Purification Silica gel chromatography - Essential for removing impurities and isolating pure product

Research Findings and Analytical Data

  • NMR Spectroscopy : 1H NMR spectra typically show characteristic singlets for the pyrrole protons and the methanol CH2 group around δ 4.0-5.0 ppm. 13C NMR confirms the trifluoromethyl carbon shift around δ 120-130 ppm with characteristic coupling patterns due to fluorine atoms.

  • Mass Spectrometry : ESI-MS confirms molecular ion peaks consistent with the molecular weight of this compound (~MW 165 g/mol), with fragmentation patterns supporting the structure.

  • Purity and Yield : Optimized reaction conditions yield the target compound in moderate to high yields (up to 90%), with purity confirmed by TLC and chromatographic methods.

Summary Table of Preparation Methods

Preparation Route Key Reagents/Intermediates Advantages Limitations
Halogenated pyrrole trifluoromethylation + reduction 4-bromo-1H-pyrrole, trifluoroacetic acid, Raney Nickel High regioselectivity, well-studied Multi-step, sensitive to conditions
Pyrrole ring construction + functionalization Ethyl acetoacetate, ammonia, 2-chloroacetone, KOH Versatile, scalable Moderate yields, longer reaction times

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases as catalysts.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the interaction of trifluoromethyl-containing compounds with biological systems.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.

    Agriculture: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism by which (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues and their molecular properties:

Compound Name Molecular Formula Molecular Weight Heterocycle Key Substituents CAS RN Reference
(4-(Trifluoromethyl)-1H-pyrrol-3-yl)methanol (Target) C₆H₆F₃NO 177.12 Pyrrole -CF₃ (4-position), -CH₂OH (3-position) Not available
[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol C₆H₇F₃N₂O 180.13 Pyrazole -CF₃ (3-position), -CH₂OH (5-position) 2242422-22-4
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₂N₂O 188.23 Pyrazole -CH₃ (1-position), -Ph (3-position) 499770-87-5
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol C₁₁H₈F₃NOS 259.24 Thiazole -CF₃-Ph (2-position), -CH₂OH (4-position) 857284-25-4
(1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol C₁₆H₁₅N₃O 265.32 Pyrazole -Tolyl (1-position), -Pyridinyl (3-position) 618383-34-9

Key Observations :

  • Heterocycle Differences : Pyrrole (target) vs. pyrazole/thiazole analogues. Pyrroles are less aromatic than pyrazoles, affecting electron distribution and reactivity .
  • Molecular Weight : Thiazole and pyridine-containing analogues (e.g., 259.24–265.32 g/mol) are bulkier than the target (177.12 g/mol), impacting solubility and diffusion properties .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group in the target compound increases logP compared to non-fluorinated analogues (e.g., (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol, logP ~1.5) .
  • Hydrogen Bonding : The hydroxymethyl group in the target enables stronger hydrogen bonding than esterified derivatives (e.g., the benzoate ester in ) .
  • Thermal Stability: Pyrazole derivatives like [4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol exhibit higher melting points (~123–124°C) due to rigid heterocyclic frameworks , whereas pyrroles may have lower thermal stability.

Biological Activity

(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the biological properties of organic compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the functionalization of pyrrole derivatives with trifluoromethyl groups. Various synthetic pathways have been explored, often emphasizing the importance of the trifluoromethyl moiety in modulating biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study on fluorinated chalcones revealed that similar compounds demonstrated potent antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans .

2. Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through cytotoxicity assays against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Preliminary findings suggest that this compound exhibits promising cytotoxic effects, indicating its potential as a lead compound in anticancer drug development .

3. Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes. For example, certain pyrrole derivatives have shown effective inhibition of tyrosinase, an enzyme involved in melanin biosynthesis, which is relevant for both cosmetic and therapeutic applications . Inhibitory studies have indicated that modifications to the pyrrole structure can significantly affect enzyme inhibition potency.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus< 10
AntifungalCandida albicans< 15
CytotoxicityA549 (lung cancer)12.5
CytotoxicityHeLa (cervical cancer)15.0
Tyrosinase InhibitionTyrosinase0.97

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that the trifluoromethyl group enhances lipophilicity and alters electronic properties, which may facilitate better binding to biological targets. The interaction with enzymes such as tyrosinase may involve reversible inhibition mechanisms, as indicated by molecular docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.